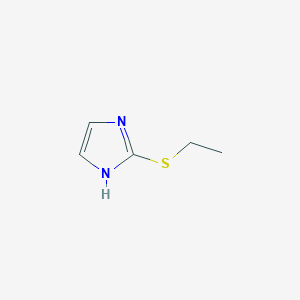
2-ethylsulfanyl-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsulfanyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethylsulfanyl group at the second position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylsulfanyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylsulfanyl-substituted nitriles with amines, followed by cyclization and dehydration steps . The reaction conditions often require the use of catalysts such as nickel or rhodium to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylsulfanyl-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolines.
Substitution: Alkylated or acylated imidazoles.
Aplicaciones Científicas De Investigación
2-Ethylsulfanyl-1H-imidazole has a broad range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-ethylsulfanyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways . The imidazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or forming hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
1H-imidazole: The parent compound without the ethylsulfanyl group.
2-Methyl-1H-imidazole: Substituted with a methyl group instead of an ethylsulfanyl group.
2-Phenyl-1H-imidazole: Substituted with a phenyl group.
Uniqueness: 2-Ethylsulfanyl-1H-imidazole is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
7565-39-1 |
|---|---|
Fórmula molecular |
C5H8N2S |
Peso molecular |
128.20 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1H-imidazole |
InChI |
InChI=1S/C5H8N2S/c1-2-8-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) |
Clave InChI |
ZZKKGEQXOTVRRU-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate](/img/structure/B8690682.png)

![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)

![1-{5-[4-(Methylsulfanyl)phenyl]-2-thienyl}ethanone](/img/structure/B8690703.png)
![4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine](/img/structure/B8690706.png)


![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)
![1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)propyl propanoate](/img/structure/B8690727.png)

